Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate
Description
Overview of Tetrazole Derivatives in Contemporary Chemical Sciences
Tetrazoles are a significant class of five-membered heterocyclic compounds distinguished by a ring structure containing four nitrogen atoms and one carbon atom. This high nitrogen content imparts unique chemical and physical properties that make them valuable in various scientific fields, including medicinal chemistry, materials science, and agriculture. rdd.edu.iq The tetrazole ring is aromatic and, despite its high nitrogen content, derivatives often exhibit considerable thermal and chemical stability. rdd.edu.iq
In contemporary chemical sciences, tetrazole derivatives are recognized for their broad spectrum of biological activities. Researchers have extensively investigated these compounds for their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. rdd.edu.iq This wide range of applications has prompted significant interest in the synthesis and modification of tetrazole-based molecules to develop new therapeutic agents and functional materials. rdd.edu.iq
The Tetrazole Scaffold as a Privileged Structure in Chemical Design and Research
The tetrazole moiety is widely regarded as a "privileged structure" in medicinal chemistry and drug design. This status is largely due to its function as a bioisostere of the carboxylic acid group. At physiological pH, the N-H acidity of 5-substituted tetrazoles is comparable to that of carboxylic acids, and both groups have a planar structure. This similarity allows the tetrazole ring to mimic a carboxylic acid at biological targets, often with improved metabolic stability and lipophilicity. chemenu.com
The substitution of a carboxylic acid with a tetrazole can enhance a molecule's pharmacokinetic and pharmacodynamic profile, potentially leading to increased potency and better absorption. The versatility of the tetrazole scaffold has led to its incorporation into numerous commercially available drugs, solidifying its importance in the development of novel pharmaceuticals.
Research Context and Academic Relevance of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate
This compound is a specific derivative within the broader tetrazole family. Its academic relevance stems primarily from its role as a key synthetic intermediate or building block for creating more complex molecules with potential biological activity. ontosight.ai
The compound is a white crystalline solid with a melting point recorded at 120-122°C. ontosight.ai Its molecular structure features a phenyl group at the 5-position of the tetrazole ring and an ethyl acetate (B1210297) group connected to one of the ring's nitrogen atoms (position 2). A common method for its synthesis involves the reaction of 5-phenyl-2H-tetrazole with ethyl chloroacetate (B1199739) in the presence of a base. ontosight.ai
In academic and industrial research, this compound is utilized in the synthesis of potential pharmaceuticals, such as antiviral and antibacterial agents, and agrochemicals, including pesticides and herbicides. ontosight.ai Its structure provides a versatile scaffold for further chemical modification, allowing researchers to build a library of more complex derivatives for biological screening. Studies have explored its potential for enzyme inhibition and its antimicrobial properties, though its primary role remains that of a precursor in multi-step synthetic pathways. ontosight.ai
Compound Properties
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 21054-65-9 |
| Molecular Formula | C₁₁H₁₂N₄O₂ |
| Appearance | White crystalline solid ontosight.ai |
| Melting Point | 120-122°C ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(5-phenyltetrazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-10(16)8-15-13-11(12-14-15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAJMSNEZPPNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342565 | |
| Record name | Ethyl (5-phenyl-2H-tetrazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21054-65-9 | |
| Record name | Ethyl (5-phenyl-2H-tetrazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Ethyl 2 5 Phenyl 2h Tetrazol 2 Yl Acetate
General Synthetic Routes for 5-Substituted Tetrazoles and their Esters
The synthesis of 5-substituted tetrazoles, a critical scaffold in medicinal and materials chemistry, is achieved through several primary pathways. These heterocycles are valued as bioisosteres of carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity. bohrium.com The principal methods for their synthesis involve cycloaddition, nucleophilic substitution, condensation, and multi-component reactions.
Cycloaddition Pathways to the Tetrazole Ring System
The most prevalent and direct method for synthesizing the 5-substituted 1H-tetrazole ring is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, between a nitrile (R-C≡N) and an azide (B81097) source. nih.govnih.gov This reaction involves the addition of an azide, such as sodium azide (NaN₃) or hydrazoic acid (HN₃), across the carbon-nitrogen triple bond of a nitrile. researchgate.netyoutube.com
The reaction is often facilitated by a catalyst to enhance the rate and yield. A wide array of catalysts have been successfully employed, including Lewis acids like zinc (II) salts and aluminum chloride, as well as Brønsted acids or amine salts. nih.govtandfonline.comrsc.org The activation of the nitrile by the catalyst, through coordination with the nitrogen atom, makes it more susceptible to nucleophilic attack by the azide anion. youtube.com The choice of catalyst and reaction conditions can be tailored to the specific nitrile substrate, accommodating a broad scope of aromatic, heterocyclic, and aliphatic starting materials. nih.govrsc.org For instance, the use of silica (B1680970) sulfuric acid has been reported as an efficient, heterogeneous catalyst for this transformation, offering high yields and simple operational procedures. nih.govdntb.gov.ua
| Catalyst/Conditions | Substrate Scope | Typical Yield | Reference |
| Zinc Salts (e.g., ZnBr₂) | Aromatic, Aliphatic, Vinyl Nitriles | Good to Excellent | rsc.orgorganic-chemistry.org |
| Amine Salts (e.g., Et₃N·HCl) | Aromatic Nitriles | Good to Excellent | tandfonline.comacs.org |
| Silica Sulfuric Acid | Aromatic Nitriles | 72%–95% | nih.govdntb.gov.ua |
| Cuttlebone (in DMSO) | Aromatic, Aliphatic Nitriles | Good | researchgate.net |
| Nano CaO | Protected Amino Acid Nitriles | Good | sharif.edu |
Nucleophilic Substitution Reactions in Tetrazole Synthesis
While cycloaddition forms the tetrazole ring, nucleophilic substitution is crucial for its subsequent functionalization, particularly for creating N-substituted derivatives. numberanalytics.com The tetrazole ring contains four nitrogen atoms, and the N-H proton of a 5-substituted 1H-tetrazole is acidic, with pKa values often comparable to carboxylic acids. numberanalytics.com Deprotonation with a base generates a tetrazolate anion, which is a potent nucleophile.
This nucleophilic character allows the tetrazole ring to react with various electrophiles in N-substitution reactions. numberanalytics.com This is the key transformation in the synthesis of esters like Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, where the tetrazolate anion attacks an alkylating agent. The regioselectivity of this alkylation is a significant challenge, as it can occur at either the N-1 or N-2 positions, leading to a mixture of 1,5- and 2,5-disubstituted isomers. bohrium.com The reaction conditions, including the solvent, counter-ion, and the nature of the electrophile, can influence the ratio of the resulting isomers.
Condensation Reactions in Tetrazole Derivatization
Condensation reactions provide another avenue for elaborating the structure of tetrazole derivatives. These reactions typically involve the formation of a new bond with the elimination of a small molecule, such as water. For instance, a tetrazole derivative containing a primary amine or a hydrazide group can be condensed with aldehydes or ketones to form Schiff bases or hydrazones, respectively. rdd.edu.iqugm.ac.idresearchgate.net
Furthermore, the term condensation can be used more broadly to describe the reaction where the tetrazolate anion reacts with an acyl chloride or an ester, such as ethyl chloroacetate (B1199739), to form the corresponding tetrazole acetate (B1210297). rdd.edu.iqresearchgate.net This reaction, while mechanistically a nucleophilic substitution, is a cornerstone for creating the ester side chain on the tetrazole ring.
Multi-Component Reactions in Tetrazole Synthesis
Multi-component reactions (MCRs) offer a highly efficient and convergent strategy for the synthesis of diverse tetrazole scaffolds in a single step from three or more starting materials. nih.govnih.gov This approach is valued for its atom economy and its ability to rapidly generate libraries of complex molecules. rug.nlbeilstein-journals.org
A prominent example is the Ugi tetrazole four-component reaction (UT-4CR). acs.org This reaction combines an isocyanide, an amine, an oxo-component (aldehyde or ketone), and an azide source (like hydrazoic acid) to produce 1,5-disubstituted tetrazoles. nih.gov The versatility of the starting materials allows for the creation of a vast array of tetrazole derivatives with significant structural complexity. acs.org MCRs represent a powerful tool in medicinal chemistry for the discovery of novel drug-like molecules incorporating the tetrazole motif. beilstein-journals.org
Synthesis of this compound and Related Esters
The synthesis of the title compound is a multi-step process that first involves the creation of the 5-phenyltetrazole core, followed by the attachment of the ethyl acetate group to one of the ring nitrogen atoms.
Reaction of 5-Phenyl-2H-tetrazole with Ethyl Chloroacetate
The direct synthesis of this compound is achieved through the N-alkylation of 5-phenyl-1H-tetrazole with ethyl chloroacetate. ontosight.ai The starting material, 5-phenyl-1H-tetrazole, is readily prepared via the [3+2] cycloaddition of benzonitrile (B105546) and sodium azide. youtube.com
The alkylation step is typically performed in the presence of a base, which deprotonates the 5-phenyl-1H-tetrazole to form the corresponding anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate to displace the chloride ion. ugm.ac.idontosight.ai
A critical aspect of this synthesis is the regioselectivity. The alkylation of 5-phenyl-1H-tetrazole can yield two possible isomers: the N-1 and N-2 substituted products. The formation of Ethyl 2-(5-phenyl-2H -tetrazol-2-yl)acetate requires the reaction to occur at the N-2 position. The ratio of the N-1 and N-2 isomers is highly dependent on the reaction conditions.
| Base | Solvent | Outcome | Reference |
| Unspecified Base | Not specified | Synthesis of this compound | ontosight.ai |
| Sodium Hydroxide | Ethanol (B145695) | Saponification of the ester to form the corresponding acetic acid | prepchem.com |
| Not specified | DMF | General method for condensation of tetrazoles with ethyl chloroacetate | rdd.edu.iqresearchgate.net |
Detailed research into the alkylation of 5-substituted tetrazoles has shown that factors such as the polarity of the solvent, the nature of the cation from the base, and the steric and electronic properties of the substituent at the 5-position all play a role in directing the substitution to either the N-1 or N-2 position. Generally, the N-2 isomer is thermodynamically more stable, and its formation can sometimes be favored under specific conditions.
Utilizing Azidoacetate Intermediates
While the most commonly reported synthesis of this compound is the direct alkylation of 5-phenyltetrazole, the construction of the tetrazole ring via [3+2] cycloaddition reactions is a foundational method in tetrazole chemistry. researchgate.net This approach typically involves the reaction of a nitrile with an azide. researchgate.net In the context of forming N-2 substituted tetrazoles, a plausible, though less documented for this specific molecule, pathway involves a regioselective [3+2] cycloaddition between an aryl diazonium salt and a suitable diazomethane (B1218177) derivative. nih.gov For instance, the synthesis of 2-aryl-2H-tetrazoles has been achieved through the reaction of arenediazonium salts with trimethylsilyldiazomethane. nih.gov Conceptually, a similar strategy employing an azidoacetate derivative or a related precursor could potentially be envisioned, but the literature strongly favors the postsynthesis alkylation of 5-phenyltetrazole for creating the title compound.
Optimization of Reaction Parameters: Solvent, Temperature, and Base Selection
The synthesis of this compound is typically achieved through the base-catalyzed esterification of 5-phenyl-2H-1,2,3,4-tetrazole with an ethyl haloacetate, such as methyl 2-chloroacetate or ethyl bromoacetate. researchgate.netrdd.edu.iq The efficiency and regioselectivity of this N-alkylation are highly dependent on the choice of solvent, base, and temperature.
The selection of the base and solvent system is crucial for deprotonating the acidic N-H of the tetrazole ring, thereby generating the tetrazolate anion, which acts as the nucleophile. Studies on the N-alkylation of various heterocyclic systems, including indazoles and tetrazoles, have explored a range of conditions to optimize yield and selectivity. beilstein-journals.orgresearchgate.net Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃), while solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetone (B3395972) are frequently employed. beilstein-journals.orgnih.govmdpi.com For example, the combination of NaH in THF has been shown to provide excellent N-1 regioselectivity in the alkylation of certain indazoles. beilstein-journals.org In related tetrazole alkylations, temperature control is also a key factor; some reactions proceed efficiently at room temperature, while others may require heating to achieve completion. researchgate.net The optimal conditions often involve balancing reactivity with the prevention of side reactions, requiring careful empirical tuning for each specific substrate-reagent pairing.
Table 1: Factors Influencing N-Alkylation Reactions of Azoles
| Parameter | Options | General Impact on Reaction |
|---|---|---|
| Base | K₂CO₃, NaH, Cs₂CO₃, LiHMDS | Affects the degree and position of deprotonation, influencing nucleophilicity and regioselectivity. Stronger bases like NaH can favor one isomer over another. beilstein-journals.org |
| Solvent | DMF, THF, Acetone, Dichloromethane | Influences the solubility of the tetrazolate salt and the nature of the transition state. Aprotic polar solvents like DMF often facilitate SN2 reactions. nih.govresearchgate.net |
| Temperature | 0 °C to Reflux | Controls the reaction rate. Higher temperatures can increase yield but may decrease regioselectivity or lead to side products. beilstein-journals.orgresearchgate.net |
| Alkylating Agent | Ethyl chloroacetate, Ethyl bromoacetate, Methyl iodide | The nature of the leaving group (I > Br > Cl) affects reactivity. The steric bulk of the agent can also influence the isomeric outcome. srce.hr |
Regioselectivity Considerations in N-Alkylation of Tetrazoles
The N-alkylation of 5-phenyltetrazole can produce two possible regioisomers: the 1,5-disubstituted and the 2,5-disubstituted product. The tetrazole anion is an ambident nucleophile, with negative charge delocalized across the ring nitrogens. The ratio of the N-1 to N-2 alkylated product is influenced by a combination of electronic and steric factors, as well as the reaction mechanism (first-order vs. second-order nucleophilic substitution). rsc.org
While the 1H-tautomer is often more stable in solution, alkylation can occur at either the N-1 or N-2 position. mdpi.com The alkylation of 5-aryltetrazoles with reagents like N-arylchloroacetamides has been observed to proceed with high regioselectivity, favoring the N-2 position. researchgate.net In many cases, the 2,5-disubstituted tetrazole is the preferentially formed isomer. rsc.orgresearchgate.net Theoretical studies and experimental evidence suggest that factors beyond simple steric hindrance of the electrophile play a significant role in determining the final product ratio. rsc.org The two isomers, Ethyl 2-(5-phenyl-1H-tetrazol-1-yl)acetate and this compound, can be distinguished using spectroscopic methods, particularly ¹³C NMR. The signal for the quaternary carbon of the tetrazole ring (C5) is typically observed at a lower field (more deshielded) in the 2,5-disubstituted isomer compared to its 1,5-disubstituted counterpart. mdpi.com
Chemical Reactivity and Derivatization Strategies
The chemical reactivity of this compound is dictated by its constituent functional groups: the stable tetrazole ring, the phenyl group, and the reactive ethyl ester moiety.
Nucleophilic Substitution Reactions of the Ester Group
The ethyl acetate group is the most reactive site on the molecule for nucleophilic acyl substitution. This functionality allows for a wide range of derivatization strategies. The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(5-phenyl-2H-tetrazol-2-yl)acetic acid. It can also undergo transesterification in the presence of another alcohol or aminolysis with amines to form various amides. These standard transformations provide access to a library of compounds with modified side chains, which is a common strategy in drug discovery. The conversion to an acetohydrazide is a specific and highly useful example of this reactivity. researchgate.net
Conversion to Aceto-Hydrazide Derivatives
A key and well-documented chemical transformation of this compound is its reaction with hydrazine (B178648) hydrate (B1144303) to form 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide. researchgate.nettubitak.gov.tr This reaction is typically carried out in a protic solvent like dry methanol (B129727) at a moderately elevated temperature (e.g., 45–50 °C). researchgate.net The conversion is efficient, with reported yields as high as 95%. tubitak.gov.tr The resulting acetohydrazide is a versatile intermediate in its own right, serving as a precursor for the synthesis of numerous other heterocyclic systems and N-acyl derivatives. tubitak.gov.trtubitak.gov.tr For example, the hydrazide can be treated with various aroyl, heterocyclyl, or alkanoyl chlorides to produce a diverse range of N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides. researchgate.nettubitak.gov.tr
Table 2: Synthesis of 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
| Reactant | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Hydrazine hydrate | Dry Methanol | 45-50 °C | 95% | tubitak.gov.tr |
Formation of Schiff Bases from Hydrazide Intermediates
The synthesis of Schiff bases from this compound first requires its conversion into the corresponding hydrazide intermediate, 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide. This transformation is typically achieved by reacting the starting ester with hydrazine hydrate in a suitable solvent, such as methanol, at a moderately elevated temperature. researchgate.net The formation of the hydrazide is a critical step, as the hydrazide functionality serves as the precursor for the subsequent condensation reaction. researchgate.net
Once the 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide intermediate is obtained, it is reacted with a variety of aromatic or heterocyclic aldehydes to yield the desired Schiff bases, also known as acetohydrazones. researchgate.net The general procedure involves the condensation of equimolar amounts of the hydrazide and the selected aldehyde. crgjournals.com This reaction is commonly carried out under reflux in a solvent like ethanol, sometimes with the addition of a catalytic amount of acid. crgjournals.com The resulting Schiff base precipitates upon cooling and can be purified by recrystallization. crgjournals.com
This synthetic route provides a versatile method for introducing a wide range of substituents onto the core tetrazole scaffold, allowing for the creation of a library of diverse molecules. The general reaction scheme is illustrated below:
Step 1: Synthesis of Hydrazide Intermediate this compound is treated with hydrazine hydrate (NH₂NH₂) to form 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide.
Step 2: Synthesis of Schiff Base The acetohydrazide intermediate is then condensed with an appropriate aldehyde (R-CHO) to form the final Schiff base product.
The table below provides examples of substituted aldehydes that can be used in this reaction to generate a variety of Schiff bases.
| Aldehyde Reactant | Resulting Schiff Base Substituent (R) |
| Benzaldehyde | Phenyl |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |
| 2-Hydroxybenzaldehyde | 2-Hydroxyphenyl |
| Furan-2-carbaldehyde | Furan-2-yl |
Synthesis of Triazole Derivatives
This compound is a valuable precursor for the synthesis of various heterocyclic systems, including 1,2,4-triazole (B32235) derivatives. The conversion typically proceeds via the 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide intermediate, which can be cyclized under different conditions to yield the triazole ring. researchgate.net
One common pathway involves the reaction of the acetohydrazide with carbon disulfide in an alkaline medium, such as ethanolic potassium hydroxide. This reaction initially forms a potassium dithiocarbazinate salt, which upon heating undergoes cyclization to yield a 5-substituted-4-amino-1,2,4-triazole-3-thiol derivative.
Another approach involves reacting the hydrazide with an isothiocyanate. This leads to the formation of a thiosemicarbazide (B42300) intermediate, which can then be cyclized in the presence of a base to afford a 4,5-disubstituted-1,2,4-triazole-3-thiol. ijbr.com.pk The resulting triazole-thiol can be further modified, for example, by S-alkylation with alkyl halides to produce a variety of thioether derivatives. ijbr.com.pk These multistep syntheses highlight the utility of the initial tetrazolyl acetate ester in constructing more complex heterocyclic frameworks. nih.gov
The general synthetic sequence is outlined in the table below, showcasing a potential pathway to triazole-thiol derivatives.
| Step | Reactants | Intermediate/Product |
| 1 | This compound, Hydrazine Hydrate | 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide |
| 2 | 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide, Carbon Disulfide, Potassium Hydroxide | Potassium dithiocarbazinate salt |
| 3 | Potassium dithiocarbazinate salt (with heating) | 4-Amino-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol |
Role as a Synthetic Intermediate in the Preparation of Complex Molecules
This compound serves as a pivotal building block in organic synthesis for the construction of more elaborate and complex molecular architectures. ontosight.aiontosight.ai Its utility stems from the reactive ester functionality, which allows for straightforward conversion into other key functional groups, primarily the acetohydrazide. researchgate.net This hydrazide intermediate is not an endpoint but rather a versatile branching point for further chemical transformations. researchgate.net
As detailed previously, the acetohydrazide derived from the parent ester is readily converted into Schiff bases and 1,2,4-triazole derivatives. researchgate.netresearchgate.net Beyond these examples, the hydrazide can be acylated by treating it with a variety of aroyl, heterocyclyl, or alkanoyl chlorides to produce a range of N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides. researchgate.nettubitak.gov.tr These compounds represent a class of complex molecules where diverse substituents are linked to the tetrazole scaffold through a stable hydrazide bridge.
Furthermore, the synthetic potential extends to other heterocyclic systems. For instance, analogous tetrazolyl acetohydrazide intermediates have been used to synthesize thiazolidinone derivatives. rdd.edu.iq This involves reacting the corresponding Schiff base with thioglycolic acid, resulting in a cyclization reaction that forms the five-membered thiazolidinone ring. rdd.edu.iq The ester, therefore, acts as a convenient entry point to a cascade of reactions, enabling the synthesis of diverse and complex molecules containing the 5-phenyl-2H-tetrazol-2-yl moiety.
The following table summarizes the role of this compound as a precursor for various classes of more complex molecules.
| Precursor Compound | Key Transformation | Resulting Molecular Class |
| This compound | Hydrazinolysis | 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide |
| 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | Condensation with Aldehydes | Schiff Bases |
| 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | Reaction with Acid Chlorides | N-Acyl/aroyl acetohydrazides researchgate.net |
| 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide | Cyclization with CS₂/KOH | 1,2,4-Triazole-3-thiols |
| Schiff Base Intermediate | Cyclization with Thioglycolic Acid | Thiazolidinones rdd.edu.iq |
Structural Characterization and Spectroscopic Analysis
Vibrational Spectroscopy Investigations
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate displays several characteristic absorption bands that confirm its structural features.
A strong absorption band observed at 1757 cm⁻¹ is unequivocally assigned to the C=O stretching vibration of the ester functional group. The presence of the aromatic phenyl ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹, in this case at 3065 cm⁻¹, and by C=C stretching vibrations within the aromatic ring, observed at 1609 cm⁻¹ and 1481 cm⁻¹. Aliphatic C-H stretching from the ethyl and methylene (B1212753) groups are found at 2985 cm⁻¹.
The tetrazole ring itself contributes to a complex fingerprint region. Key vibrations for the tetrazole moiety include ring stretching and deformation modes. Bands at 1558 cm⁻¹ (C=N stretching) and 1449 cm⁻¹ (N=N stretching) are characteristic of the tetrazole ring system. A strong band at 1215 cm⁻¹ is attributed to the C-O stretching of the ester group. Further bands in the fingerprint region, such as those at 1028 cm⁻¹, 989 cm⁻¹, 729 cm⁻¹, and 691 cm⁻¹, correspond to various C-H bending and ring deformation modes.
Table 1: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3065 | Aromatic C-H Stretch |
| 2985 | Aliphatic C-H Stretch |
| 1757 | C=O Stretch (Ester) |
| 1609 | Aromatic C=C Stretch |
| 1558 | C=N Stretch (Tetrazole Ring) |
| 1481 | Aromatic C=C Stretch |
| 1449 | N=N Stretch (Tetrazole Ring) |
| 1215 | C-O Stretch (Ester) |
| 729, 691 | C-H Bending (Aromatic) |
FT-Raman Spectroscopy for Complementary Vibrational Data
While specific experimental FT-Raman data for this compound is not extensively reported in the literature, this technique provides valuable complementary information to IR spectroscopy. FT-Raman spectroscopy detects vibrations that cause a change in molecular polarizability. It is particularly sensitive to non-polar, symmetric bonds.
For this compound, strong Raman signals would be expected for the symmetric stretching vibrations of the phenyl ring, which are often weak in the IR spectrum. The C=C bonds of the aromatic ring and the symmetric N=N vibrations of the tetrazole ring would also be expected to be Raman active. pnrjournal.comresearchgate.netresearchgate.net This complementary data helps to confirm the presence of the core aromatic and heterocyclic structures and provides a more complete vibrational profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the exact atomic arrangement can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides a clear map of the proton environments in the molecule. The signals are consistent across multiple studies.
The ethyl ester group gives rise to two distinct signals: a triplet at approximately 1.30 ppm, integrating to three protons (CH₃), and a quartet at around 4.28 ppm, integrating to two protons (OCH₂). The splitting pattern (quartet and triplet) and their coupling constant of ~7.2 Hz confirm the presence of an ethyl group where the methylene protons are adjacent to the methyl protons.
A characteristic singlet is observed at approximately 5.55 ppm, which integrates to two protons. This signal is assigned to the methylene protons (N-CH₂) situated between the tetrazole nitrogen and the ester carbonyl group. Its singlet nature indicates no adjacent protons.
The protons of the phenyl ring appear in the aromatic region of the spectrum. A multiplet integrating to three protons is typically found between 7.46 and 7.56 ppm, corresponding to the meta and para protons. Another multiplet, integrating to two protons, is located further downfield between 8.12 and 8.16 ppm, which is assigned to the ortho protons, deshielded by the neighboring tetrazole ring.
Table 2: ¹H NMR Spectroscopy Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 1.30 | Triplet (t) | 7.2 | 3H | -OCH₂CH₃ |
| 4.28 | Quartet (q) | 7.2 | 2H | -OCH₂ CH₃ |
| 5.55 | Singlet (s) | - | 2H | N-CH₂ -COO |
| 7.46-7.56 | Multiplet (m) | - | 3H | Phenyl (m-, p-H) |
| 8.12-8.16 | Multiplet (m) | - | 2H | Phenyl (o-H) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are observed.
The ethyl group carbons appear in the upfield region, with the methyl carbon (CH₃) at 14.0 ppm and the methylene carbon (OCH₂) at 62.6 ppm. The methylene carbon attached to the tetrazole ring (N-CH₂) is found at 51.5 ppm.
The carbonyl carbon of the ester group (C=O) gives a signal at 166.4 ppm. The carbon atom within the tetrazole ring (C-5) is observed at a characteristic downfield shift of 164.6 ppm, which is typical for 2,5-disubstituted tetrazoles and helps distinguish it from the 1,5-isomer. researchgate.net
The phenyl group carbons show four signals: the quaternary carbon attached to the tetrazole ring appears at 129.3 ppm. The aromatic CH carbons are observed at 126.9 ppm (ortho-C), 129.0 ppm (meta-C), and 131.0 ppm (para-C).
Table 3: ¹³C NMR Spectroscopy Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 14.0 | -OCH₂C H₃ |
| 51.5 | N-C H₂-COO |
| 62.6 | -OC H₂CH₃ |
| 126.9 | Phenyl (ortho-CH) |
| 129.0 | Phenyl (meta-CH) |
| 129.3 | Phenyl (quaternary C) |
| 131.0 | Phenyl (para-CH) |
| 164.6 | Tetrazole Ring (C-5) |
| 166.4 | Ester (C =O) |
Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
An experimental HSQC spectrum for this compound is not described in the available literature. However, this two-dimensional NMR technique is crucial for confirming the assignments made in the ¹H and ¹³C spectra by identifying direct, one-bond correlations between protons and the carbons they are attached to.
Based on the established assignments, an HSQC spectrum would be expected to show the following key cross-peaks:
A correlation between the proton signal at 1.30 ppm and the carbon signal at 14.0 ppm, confirming the -CH₃ group.
A correlation between the proton signal at 4.28 ppm and the carbon signal at 62.6 ppm, confirming the -OCH₂- group.
A correlation between the proton signal at 5.55 ppm and the carbon signal at 51.5 ppm, confirming the N-CH₂- group.
Correlations between the aromatic proton signals (7.46-7.56 and 8.12-8.16 ppm) and their corresponding aromatic carbon signals (126.9, 129.0, and 131.0 ppm), definitively linking each aromatic proton to its carbon atom. nih.gov
This analysis would provide unambiguous confirmation of the C-H framework of the molecule.
Chemical Shift Analysis for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for distinguishing between the N1 and N2 isomers of substituted tetrazoles. The chemical shifts of protons and carbons, especially those of the ethyl acetate (B1210297) substituent, are highly sensitive to their attachment point on the tetrazole ring.
For this compound, the methylene protons (-CH2-) of the ethyl group are typically observed at a chemical shift of approximately 5.94 ppm in deuterated chloroform (B151607) (CDCl₃). This downfield shift is characteristic of the N2-substituted isomer. In contrast, the corresponding methylene protons in the N1-isomer, ethyl 2-(5-phenyl-1H-tetrazol-1-yl)acetate, would appear further upfield. This significant difference in chemical shifts allows for clear and unambiguous differentiation between the two isomers.
The ¹³C NMR spectrum provides further confirmation. The carbonyl carbon of the ester in the N2-isomer resonates at approximately 167.11 ppm. tubitak.gov.tr The chemical shifts of the phenyl and tetrazole carbons also differ between the N1 and N2 isomers, aiding in the definitive structural assignment.
Table 1: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Assignment | Chemical Shift (ppm) |
|---|---|---|
| ¹H | Methylene (-CH₂-) | 5.94 tubitak.gov.tr |
| Methyl (-CH₃) of ester | 3.75 tubitak.gov.tr |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is utilized to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which are crucial for confirming the elemental composition of this compound (C₁₁H₁₂N₄O₂) and distinguishing it from other compounds with the same nominal mass. lcms.cz In techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation of the parent ion, providing additional structural confirmation. A characteristic fragmentation pathway for tetrazoles involves the elimination of a molecule of nitrogen (N₂). mdpi.comresearchgate.net For instance, the protonated molecule of a similar compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, readily loses N₂ to form the base peak in the mass spectrum. mdpi.comresearchgate.net Further fragmentation can involve the loss of other neutral molecules, such as HCN, from the heterocyclic rings. mdpi.com The fragmentation pattern of this compound would be expected to show initial loss of N₂ from the tetrazole ring, followed by fragmentation of the ethyl acetate side chain.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), displays characteristic absorption bands. These absorptions are due to π → π* and n → π* electronic transitions within the phenyl ring and the tetrazole moiety. For example, a similar compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, exhibits three main absorption bands in ethanol at 274 nm, 236 nm, and 202 nm. mdpi.com The long-wavelength band often shows a distinct vibrational structure. mdpi.com The specific λmax values are characteristic of the conjugated system formed by the phenyl and tetrazole rings.
X-ray Diffraction Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional molecular and crystal structure of a compound in the solid state.
The crystal structure elucidates the preferred conformation of the molecule in the solid state. This includes the dihedral angle between the planes of the phenyl and tetrazole rings, which is a key conformational feature. In the solid state, these rings are typically not coplanar. The ethyl acetate group also adopts a specific conformation relative to the tetrazole ring. This detailed structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate how the molecules are arranged in the crystal.
Inter- and Intramolecular Interactions: Hydrogen Bonding and π-π Stacking
A definitive analysis of the inter- and intramolecular interactions of this compound, based on experimental crystallographic data, cannot be provided as a published crystal structure for this specific compound was not found in the available scientific literature. The detailed characterization of hydrogen bonding and π-π stacking interactions requires precise atomic coordinates and unit cell parameters that are determined through techniques such as single-crystal X-ray diffraction.
However, valuable insights into the probable structural behavior of this molecule can be inferred from the crystallographic studies of highly analogous compounds. Specifically, the analysis of closely related structures, such as methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate and 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, provides a strong basis for understanding the types of non-covalent interactions that likely govern the solid-state architecture of this compound. nih.govmdpi.com
Studies on these related compounds reveal common interaction motifs that are expected to be present in the target molecule. These include:
π-π Stacking: The presence of both a phenyl ring and a tetrazole ring, both of which are aromatic systems, creates the potential for π-π stacking interactions. In analogous structures, these interactions are observed between the phenyl and heterocyclic rings of adjacent molecules, contributing significantly to the stability of the crystal lattice. nih.gov For instance, in a related hydroxyphenyl tetrazole derivative, offset π-π interactions with an intercentroid distance of 3.759 (2) Å were observed between the phenol (B47542) rings of molecules forming inversion dimers. nih.gov
Hydrogen Bonding: While this compound lacks strong hydrogen bond donors like an N-H or O-H group, it can participate in weaker C—H⋯O and C—H⋯N hydrogen bonds. The ester moiety's carbonyl oxygen is a potential hydrogen bond acceptor, as are the nitrogen atoms of the tetrazole ring. In the crystal structure of a similar compound, molecules are linked by pairs of C—H⋯O hydrogen bonds to form inversion dimers. nih.gov The methylene (CH2) and methyl (CH3) groups of the ethyl acetate moiety, as well as the aromatic C-H bonds of the phenyl ring, can act as weak hydrogen bond donors.
Conformational Analysis:
Data from Analogous Structures:
To illustrate the types of interactions and geometric parameters, the following tables present data from the crystallographic analysis of closely related compounds. It is important to note that these values are not from this compound itself but serve as a reasonable approximation.
Table 1: Dihedral Angles in Structurally Similar Compounds This table is interactive. Users can sort and filter the data.
| Compound Name | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | Tetrazole Ring | Phenol Ring | 2.85 (13) | nih.gov |
| Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | Tetrazole Ring | Methyl Acetate Group | 82.61 (14) | nih.gov |
Table 2: Intermolecular Interactions in a Structurally Similar Compound (Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate) This table is interactive. Users can sort and filter the data.
| Interaction Type | Description | Distance (Å) | Reference |
|---|---|---|---|
| π-π Interaction | Offset stacking between phenol rings | Intercentroid distance = 3.759 (2) | nih.gov |
| Hydrogen Bond | C—H⋯O | - | nih.gov |
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. For tetrazole derivatives, these studies elucidate the relationships between structure and electronic properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry and electronic properties of tetrazole derivatives. taylorfrancis.com
Studies on closely related compounds, such as (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, have utilized DFT calculations to determine molecular geometry. unlp.edu.ar In the solid state, the 2-tautomeric form is observed. The geometry is characterized by the coplanarity of the tetrazole and phenyl rings, with the acetate (B1210297) group oriented perpendicular to this plane. unlp.edu.ar DFT calculations, often using the B3LYP functional with basis sets like 6-311++G**, are employed to optimize the molecular geometry. chemmethod.comresearchgate.net
Table 1: Representative DFT-Calculated Parameters for a Tetrazole Derivative
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | - |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | - |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical stability. | - |
| Hardness (η) | Resistance to change in electron distribution. | - |
| Softness (σ) | The reciprocal of hardness; measure of ease of changing electron distribution. | - |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. researchgate.netinorgchemres.org It provides a detailed picture of the electron density distribution and the stabilizing interactions within a molecule.
Tautomeric and Conformational Analysis
Tetrazole derivatives can exist in different tautomeric and conformational forms, and computational methods are invaluable for predicting the most stable structures.
Substituted 5-phenyltetrazoles can exist as two primary positional isomers, the 1H- and 2H-tautomers, depending on the position of the substituent on the tetrazole ring. nih.govresearchgate.net Theoretical calculations are crucial for determining the relative stabilities of these tautomers.
In a combined experimental and theoretical study of the methyl ester analog, (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, it was found that the compound crystallizes exclusively as the 2-tautomeric form. unlp.edu.arresearchgate.net Computational studies, often performed at levels like B3LYP/6-311++G(d,p), can calculate the total energies of different tautomers to predict their relative stability. nih.govresearchgate.net For many 5-substituted tetrazoles, the 2H-tautomer is found to be more stable than the 1H-tautomer, which is consistent with the experimental findings for this class of compounds.
The equilibrium between tautomers can be significantly influenced by the surrounding solvent. mdpi.com Computational models can simulate these solvent effects to predict shifts in the tautomeric equilibrium. The effect of a solvent can be modeled in two ways: implicitly, where the solvent is treated as a continuum with a specific dielectric constant, and explicitly, where individual solvent molecules are included in the calculation to account for specific interactions like hydrogen bonding. mdpi.com
Theoretical studies on other heterocyclic systems have shown that polar solvents tend to stabilize the tautomer with a larger dipole moment. nih.gov By performing calculations in both the gas phase and in simulated solvent environments (e.g., using the Polarizable Continuum Model, PCM), researchers can predict how the relative energies and, therefore, the equilibrium between the 1H- and 2H-tautomers of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate might shift in different media. nih.gov
Electronic Features and Stability Assessments
The electronic features of a molecule, as determined by computational studies, are directly linked to its stability. The stability of this compound is a result of its specific geometric and electronic configuration.
The HOMO-LUMO energy gap is another critical parameter for assessing stability. A large gap suggests high stability, as more energy is required to excite an electron to a higher energy state, making the molecule less likely to undergo chemical reactions. taylorfrancis.com Quantum chemical calculations provide values for the energy gap, as well as other descriptors of stability such as chemical hardness and softness, which quantify the resistance of a molecule to deformation of its electron cloud. sjpas.com
Influence of Substituents on Electronic Properties
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting how modifications to the chemical structure of tetrazole derivatives impact their electronic properties. For a molecule like "this compound," substituents can be introduced on the phenyl ring at the 5-position or the ethyl acetate group at the 2-position.
| Computational Method | Property Analyzed | General Influence of Substituents |
|---|---|---|
| Density Functional Theory (DFT) | HOMO-LUMO Energies | Electron-donating groups generally raise HOMO energy; electron-withdrawing groups lower LUMO energy. |
| DFT | HOMO-LUMO Energy Gap | Can be narrowed by specific substitutions, potentially leading to red-shifts in absorption spectra. nih.gov |
| DFT | Molecular Electrostatic Potential (MEP) | Reveals changes in charge distribution and sites susceptible to nucleophilic or electrophilic attack. |
Thermodynamics of Molecular Interactions, e.g., Hydrogen Bonding
The tetrazole ring, with its four nitrogen atoms, is a significant pharmacophore known for its ability to participate in strong hydrogen bonds. nih.gov Computational and experimental studies on 2,5-disubstituted tetrazoles have been conducted to quantify the thermodynamics of these interactions. nih.govacs.org The diverse biological activities of tetrazole derivatives are largely determined by their capacity to form these hydrogen bonds with biological targets. nih.gov
For 2,5-disubstituted-2H-tetrazoles, theoretical calculations have shown that the endocyclic nitrogen atom at position 4 (N4) is the most favored center for hydrogen bonding. nih.govacs.orgbohrium.com The thermodynamics of the formation of hydrogen-bonded complexes, for example with a proton donor like 4-fluorophenol, can be evaluated both experimentally through techniques like Fourier-transform infrared (FTIR) spectroscopy and theoretically using DFT calculations. bohrium.com These studies allow for the determination of key thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) upon complex formation. bohrium.com There is often a good correlation between the experimentally determined and theoretically calculated enthalpy values for these hydrogen bonding interactions. bohrium.com
| Thermodynamic Parameter | Significance in Hydrogen Bonding | Method of Determination |
|---|---|---|
| ΔG (Gibbs Free Energy) | Determines the spontaneity and equilibrium position of the hydrogen bond formation. | Calculated from ΔH and ΔS (ΔG = ΔH - TΔS). |
| ΔH (Enthalpy) | Represents the heat change upon bond formation; a negative value indicates an exothermic, favorable interaction. | Van't Hoff analysis of equilibrium constants at different temperatures (experimental); DFT calculations (theoretical). bohrium.comnih.gov |
| ΔS (Entropy) | Represents the change in disorder; typically negative for bond formation due to loss of translational/rotational freedom. | Van't Hoff analysis (experimental); DFT calculations (theoretical). bohrium.comnih.gov |
Prediction of Hydrogen Bonding Basicity Constants (pKHB)
The strength of a molecule as a hydrogen bond acceptor can be quantified by its hydrogen bonding basicity constant, or pKHB. Quantitative data on the hydrogen bonding capabilities of tetrazoles are crucial for understanding their interactions in biological systems. nih.gov The pKHB values for series of 2,5-disubstituted tetrazoles have been determined using FTIR spectroscopy by studying their complex formation with reference proton donors in solution. nih.govacs.org
These experimental findings can be complemented by DFT calculations, which are used to predict the structure of the hydrogen-bonded complexes and to theoretically derive pKHB values. nih.gov Studies have shown that 2,5-disubstituted tetrazoles act as relatively strong hydrogen bond acceptors. bohrium.com The electronic nature of the substituent at the 5-position (the phenyl group in this case) has been shown to influence the pKHB value, thereby affecting the basicity of the tetrazole cycle. bohrium.com
| Compound (Analogue) | pKHB Value |
|---|---|
| 2-Methyl-5-phenyl-2H-tetrazole | 1.15 |
| 2-Ethyl-5-phenyl-2H-tetrazole | 1.18 |
| 2-Isopropyl-5-phenyl-2H-tetrazole | 1.22 |
| 2-Ethyl-5-(4-methoxyphenyl)-2H-tetrazole | 1.27 |
| 2-Ethyl-5-(4-nitrophenyl)-2H-tetrazole | 0.89 |
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a vital tool for elucidating the detailed mechanisms of chemical reactions used to synthesize complex molecules like "this compound." The synthesis of substituted tetrazoles often involves multicomponent reactions or cycloadditions. acs.org DFT calculations can map the potential energy surface of a reaction, allowing for the identification of transition states, intermediates, and the calculation of activation energy barriers. rsc.org
For instance, the formation of the tetrazole ring can be modeled to understand the sequence of bond-forming and bond-breaking events. Computational insights can explain the regioselectivity and chemoselectivity observed in reactions. rsc.org In a study on metalloporphyrin-catalyzed reactions of tetrazoles, DFT calculations were used to determine why one reaction pathway (e.g., a click reaction) might be favored over another (e.g., denitrogenative annulation) depending on the catalyst used. rsc.org The calculations identified the chemoselectivity-determining step and quantified the energy differences between the competing pathways. rsc.org
By modeling reaction pathways, chemists can gain a deeper understanding of the factors controlling the reaction outcome, such as orbital interactions, steric effects, and the role of catalysts. This knowledge is crucial for optimizing reaction conditions and for designing novel synthetic routes to target molecules and their derivatives.
Research on Biological Activity and Bioisosteric Applications Academic Focus Only
General Biological Activity and Research Potential of Tetrazoles
The tetrazole ring system is a significant scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. lifechemicals.comhilarispublisher.com This five-membered heterocyclic ring, composed of four nitrogen atoms and one carbon atom, is a structural component in numerous bioactive compounds. sphinxsai.comresearchgate.net Although not found in nature, synthetic tetrazole derivatives have demonstrated considerable therapeutic potential across various disease areas. lifechemicals.comresearchgate.net
Academic research has highlighted the role of tetrazole-containing compounds in the treatment of a wide range of diseases. nih.gov Their pharmacological activities are diverse, including anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, and antihypertensive properties. eurekaselect.comresearchgate.netresearchgate.net The versatility of the tetrazole moiety allows for substitutions at different positions, leading to the discovery of compounds with varied and potent biological effects. kashanu.ac.ir This structural flexibility makes the tetrazole scaffold a "privileged" structure in drug discovery, meaning it is capable of binding to multiple biological targets. beilstein-journals.org
The research potential of tetrazoles is also driven by their unique chemical properties. They possess high nitrogen content, stability, and an acidic nature comparable to carboxylic acids. researchgate.netphmethods.net These characteristics contribute to their utility as pharmacophores that can enhance the drug-like properties of molecules. beilstein-journals.org Consequently, the tetrazole ring is a subject of ongoing investigation for the development of new therapeutic agents, with researchers continuously exploring novel synthetic routes to create diverse molecular libraries for biological screening. eurekaselect.combeilstein-journals.org The compound Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate serves as an intermediate in the synthesis of various pharmaceuticals and has been a subject of study for its own potential biological activities. ontosight.ai
Tetrazole Ring as a Carboxylic Acid Bioisostere in Drug Design Research
A primary driver of the extensive research into tetrazole chemistry is the role of the tetrazole ring as a bioisostere of the carboxylic acid group. hilarispublisher.comnumberanalytics.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The 5-substituted tetrazole ring is widely considered a metabolically stable surrogate for the carboxylic acid functionality in drug design. lifechemicals.comeurekaselect.com
The rationale for this bioisosteric replacement is based on several key physicochemical similarities. The acidity of the N-H proton in a 5-substituted tetrazole is comparable to that of a carboxylic acid, with similar pKa values, allowing it to exist in an anionic state at physiological pH. numberanalytics.comnih.gov This enables the tetrazole ring to engage in similar ionic interactions with biological receptors as a carboxylate group. sphinxsai.com Furthermore, the planar structure and delocalized electron system of the tetrazole ring occupy approximately the same molecular space as a carboxylic acid group. nih.gov
Employing a tetrazole in place of a carboxylic acid can offer significant advantages in developing drug candidates. beilstein-journals.org This substitution can lead to:
Improved Metabolic Stability : The tetrazole ring is generally more resistant to metabolic degradation than the carboxylic acid group, which can be a site for metabolic conjugation. lifechemicals.comhilarispublisher.com
Better Pharmacokinetic Profile : The combination of metabolic stability and improved absorption can lead to a more favorable pharmacokinetic profile for the drug candidate. eurekaselect.comnumberanalytics.com
This strategy has been successfully applied in the development of numerous marketed drugs, such as the angiotensin II receptor blockers Losartan and Irbesartan, where the tetrazole ring is crucial for their therapeutic activity. lifechemicals.comsphinxsai.comnumberanalytics.com The proven success of this approach ensures that the tetrazole ring remains a valuable tool for medicinal chemists in the optimization of lead compounds. nih.gov
Investigations into Enzyme Inhibition Mechanisms
The structural features of tetrazole derivatives make them effective candidates for enzyme inhibition studies. Their ability to act as bioisosteres and participate in various molecular interactions allows them to bind to the active sites of enzymes, potentially modulating their activity. Research has explored the inhibitory potential of tetrazole-containing compounds against a variety of enzymes.
While specific studies focusing solely on this compound and its direct inhibition of Amine Oxidase Copper Containing 3 (AOC3), also known as semicarbazide-sensitive amine oxidase (SSAO), are not detailed in the provided context, the broader class of tetrazole derivatives has been investigated for enzyme inhibitory activity. The mechanism of action for tetrazole compounds in medicinal applications often involves their interaction with specific molecular targets like enzymes or receptors. The tetrazole ring's capacity to mimic carboxylic acids allows it to bind to biological targets with high affinity, which is a key principle in designing enzyme inhibitors.
The research into tetrazoles as enzyme inhibitors is extensive and covers a wide range of biological targets. researchgate.netresearchgate.net The core principle behind their inhibitory action often lies in the tetrazole moiety's ability to interact with receptor recognition sites through mechanisms like π-stacking interactions. The structural similarity of the tetrazole ring to the transition state of a substrate or its ability to coordinate with metal ions in an enzyme's active site can lead to potent inhibition. The general utility of this compound as an intermediate in synthesizing compounds for biological research suggests its role in creating more complex molecules designed for specific enzyme targets. ontosight.ai
Research into Antimicrobial Properties
Tetrazole derivatives have been a focal point of research for developing new antimicrobial agents due to their wide-ranging activity against various pathogens. researchgate.netphmethods.net The heterocyclic scaffold is present in several clinically used antibacterial drugs, such as Cefotiam. lifechemicals.com
Numerous studies have synthesized and evaluated novel tetrazole derivatives for their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netphmethods.net For instance, certain N-ribofuranosyl tetrazole derivatives have demonstrated strong antibacterial activity, with minimum inhibitory concentrations (MICs) surpassing those of conventional antibiotics like chloramphenicol (B1208) and ampicillin (B1664943) against E. coli and S. aureus. researchgate.net Other research has shown that specific 1-[(tetrazol-5-yl)methyl]indole derivatives are highly active against bacteria such as Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. nih.gov
The mechanism of antibacterial action can vary depending on the specific substitutions on the tetrazole ring. Some compounds may inhibit essential bacterial enzymes, while others might disrupt cell wall synthesis or other vital cellular processes. The synthesis of compounds like 2-(5-benzyl-2H-tetrazol-2-yl)acetohydrazide from its ethyl acetate (B1210297) precursor highlights the chemical manipulations used to create novel derivatives for antimicrobial screening. researchgate.net While some synthesized tetrazole derivatives show moderate activity against specific strains like E. coli and are inactive against others like Staphylococcus aureus, the broad and continued investigation showcases the scaffold's potential in combating bacterial infections. researchgate.net
| Compound Class | Target Organism(s) | Observed Activity/Finding | Reference |
| N-ribofuranosyl tetrazoles | E. coli, S. aureus | MICs of 15.06 µM and 13.37 µM, surpassing chloramphenicol and ampicillin. | researchgate.net |
| 1-[(tetrazol-5-yl)methyl]indole derivatives | E. coli, B. subtilis, P. aeruginosa | Strong activity against both Gram-positive and Gram-negative bacteria. | nih.gov |
| Substituted tetrazole derivatives | E. coli | Moderate specific activity (inhibition). | researchgate.net |
| Substituted tetrazole derivatives | S. aureus | Inactive. | researchgate.net |
| Schiff's bases of tetrazolo[1,5-a]quinoxalines | Various bacteria | Some derivatives exhibited promising anti-microbial activity. | sphinxsai.com |
Antifungal Activity Research
The investigation into the antifungal properties of this compound is an area where specific data is not extensively available in peer-reviewed literature. While the broader class of tetrazole derivatives has been a subject of interest in the development of new antifungal agents, dedicated studies detailing the in vitro and in vivo efficacy of this specific ethyl acetate derivative, including data such as Minimum Inhibitory Concentration (MIC) values against various fungal strains, are not readily found. The potential for this compound to serve as a lead structure in antifungal drug discovery remains largely unexplored.
Studies on Anti-inflammatory and Antinociceptive Effects
A comprehensive review of scientific databases indicates a lack of specific studies focused on the anti-inflammatory and antinociceptive effects of this compound. Although tetrazole-containing compounds are recognized for their potential in modulating inflammatory pathways and pain perception, research to substantiate such properties for this particular molecule is not apparent in the available academic literature. Consequently, there is no specific data from common screening models, such as carrageenan-induced paw edema or acetic acid-induced writhing tests, for this compound.
Exploration of Potential in Anti-Diabetic Research
There is a notable absence of dedicated research into the anti-diabetic potential of this compound. The tetrazole ring is a known pharmacophore in various therapeutic agents, and its bioisosteric relationship with the carboxylic acid group has prompted investigations into its role in compounds targeting diabetes-related pathways. However, specific studies to evaluate the hypoglycemic or other anti-diabetic effects of this compound have not been identified in the current body of scientific literature.
Research on Antihypertensive Potential
While tetrazole-containing molecules, such as the sartans, are well-established as antihypertensive agents, there is no specific research available on the antihypertensive potential of this compound. Investigations into its effects on blood pressure regulation, whether through mechanisms like angiotensin II receptor blockade or other pathways, have not been reported in academic publications. Therefore, its profile as a potential antihypertensive agent remains uncharacterized.
Antioxidant Activity Investigations
Direct investigations into the antioxidant activity of this compound are not found in the existing scientific literature. Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, have not been reported for this specific compound. As such, its capacity to act as a free radical scavenger or to modulate oxidative stress is currently unknown.
General Antiviral Activity Research
The potential of this compound as an antiviral agent has not been specifically explored in published research. While the tetrazole scaffold has been incorporated into molecules with antiviral activity, there are no available studies that screen or detail the efficacy of this compound against any specific viruses. Its potential as a building block for antiviral drugs is noted, but its intrinsic activity has not been documented. ontosight.ai
Research in Anticancer Contexts
In the context of anticancer research, there is a lack of specific studies evaluating the cytotoxic or antiproliferative effects of this compound against various cancer cell lines. The tetrazole moiety is a feature in some anticancer compounds, but dedicated research to determine the potential of this specific ethyl acetate derivative as an anticancer agent is not available in the public domain. Consequently, there is no data on its IC50 values or its mechanism of action in cancer cells. ontosight.ai
Conclusion and Outlook
Summary of Key Research Findings on Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate
Research surrounding this compound has illuminated its versatile nature. The synthesis of this compound is typically achieved through the reaction of 5-phenyltetrazole with ethyl chloroacetate (B1199739). This foundational reaction provides a gateway to a diverse array of more complex molecules.
A notable area of investigation involves the conversion of the ethyl ester group into a hydrazide, creating 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide. This intermediate has proven instrumental in the synthesis of a series of novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides. researchgate.netresearchgate.net These subsequent compounds are of particular interest due to their potential biological activities. The structural integrity of these newly synthesized compounds has been rigorously confirmed using various analytical techniques, including FTIR, ¹H NMR, ¹³C NMR, GC-MS, and elemental analysis. researchgate.netresearchgate.net
Furthermore, the core structure of this compound has been utilized as a key reagent in the synthesis of non-annulated polynuclear tetrazole-containing compounds. researchgate.net By converting the ester to an acetyl chloride, researchers have successfully acylated various heterocyclic amines, linking them to the 5-phenyl-2H-tetrazol-2-yl)acetyl moiety. researchgate.net This approach has yielded compounds with potential antidiabetic and anti-obesity properties, as suggested by preliminary in vivo and in silico studies. researchgate.net
The reactivity of the tetrazole ring itself is also a subject of study. Tetrazoles can undergo reactions such as oxidation, reduction, and nucleophilic substitution, leading to a wide range of derivatives. The dual tetrazole rings in some related, more complex structures may enhance biological activity and stability compared to simpler tetrazole derivatives.
Identification of Knowledge Gaps and Opportunities for Further Academic Inquiry
Despite the progress made, several knowledge gaps and opportunities for further research exist. A primary area for future investigation is the comprehensive evaluation of the biological activities of the synthesized derivatives. While some studies have touched upon potential applications, a systematic screening of these compounds against a broader range of biological targets is warranted. This could uncover novel therapeutic agents with applications in areas such as antiviral, anticancer, and anti-inflammatory medicine.
The exploration of this compound and its derivatives in materials science remains a relatively untapped field. The unique electronic properties of the tetrazole ring suggest potential applications in the development of novel polymers, energetic materials, and coordination compounds. Further research into the physical and chemical properties of materials incorporating this scaffold could lead to significant advancements.
Moreover, while the synthesis of various derivatives has been established, there is an ongoing need to develop more efficient, environmentally friendly, and scalable synthetic methodologies. The use of green chemistry principles, such as the exploration of novel catalysts and solvent systems, could enhance the accessibility and commercial viability of these compounds.
Finally, a deeper understanding of the structure-activity relationships of these molecules is crucial. Computational modeling and quantitative structure-activity relationship (QSAR) studies could provide valuable insights into how modifications to the chemical structure influence biological activity, guiding the rational design of more potent and selective compounds.
Broader Impact of Research on Tetrazole Chemistry
The research centered on this compound contributes significantly to the broader field of tetrazole chemistry. Tetrazoles are recognized as important bioisosteres of carboxylic acids, meaning they can mimic the function of carboxylic acids in biological systems. nih.gov This property is attributed to their similar acidity and planar structure, which allows them to bind to biological targets with high affinity. The metabolic stability of the tetrazole ring often surpasses that of a carboxylic acid group, making tetrazole-containing compounds attractive candidates for drug development. mdpi.com
The synthesis and functionalization of this compound provide a versatile platform for creating diverse molecular architectures. This expands the chemical space available to medicinal chemists and materials scientists, enabling the exploration of novel compounds with unique properties. The development of new synthetic routes and the characterization of novel tetrazole derivatives enrich the fundamental understanding of this important class of heterocyclic compounds.
Ultimately, the continued investigation of this compound and its analogues holds the potential to yield new therapeutic agents for a range of diseases and to drive innovation in the development of advanced materials. The knowledge gained from these studies will undoubtedly fuel further advancements in the ever-evolving field of tetrazole chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, and how do reaction conditions influence yields?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting 5-phenyl-2H-tetrazole derivatives with ethyl chloroacetate in anhydrous ethanol under reflux (6–8 hours), catalyzed by a base like KOH or NaOAc .
- Key Variables :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require longer purification steps .
- Temperature : Reflux (~80°C) optimizes reaction kinetics without decomposition .
- Stoichiometry : Excess ethyl chloroacetate (1.2–1.5 eq.) ensures complete substitution .
- Yield Data :
| Reaction Time (h) | Solvent | Yield (%) | Reference |
|---|---|---|---|
| 6 | Ethanol | 72–78 | |
| 8 | DMF | 65–70 |
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Techniques :
- FT-IR : Confirms the presence of tetrazole (C=N stretch at ~1600 cm⁻¹) and ester carbonyl (C=O at ~1730 cm⁻¹) .
- ¹H NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm) and acetoxy methylene (δ 4.2–4.4 ppm) .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., distinguishing 1H- vs. 2H-tetrazole isomers) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to address disorder or twinning?
- Tools : Use SHELXL for refinement, leveraging constraints for disordered atoms (e.g., phenyl or ester groups) .
- Challenges :
- Twinning : Common in tetrazole derivatives due to pseudo-symmetry. Apply TWIN/BASF commands in SHELXL .
- Hydrogen Bonding : Use DFT-optimized hydrogen positions (Mercury CSD’s H-bonding analysis) to validate intermolecular interactions .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Case Study : Discrepancies in antimicrobial activity may arise from:
- Purity : Impurities from incomplete azide cyclization (e.g., unreacted hydrazine intermediates) .
- Assay Conditions : Variations in microbial strains or solvent (DMSO vs. water) affect compound solubility and bioavailability .
- Mitigation :
- HPLC-PDA : Quantify purity (>98%) and detect side-products (e.g., ethyl 2-(5-phenyl-1H-tetrazol-1-yl)acetate isomer) .
- Dose-Response Curves : Standardize across studies using CLSI/MIC guidelines .
Q. How does spontaneous aerobic oxidation impact the stability of this compound?
- Mechanism : The α-position to the tetrazole ring is susceptible to oxidation, forming hydroxylated byproducts (e.g., ethyl 2-hydroxy-2-phenyl-2-(tetrazol-2-yl)acetate) .
- Prevention :
- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials .
- Additives : Include 0.1% BHT (radical scavenger) in stock solutions .
Data Contradictions and Validation
Q. Why do reported melting points vary across literature (e.g., 139–151°C)?
- Causes :
- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) .
- Hydration/Solvation : Residual solvent (e.g., ethanol or DMF) lowers observed mp .
- Validation :
- DSC/TGA : Confirm thermal events (melting/decomposition) and quantify solvent loss .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to map solvent/temperature interactions .
- Crystallography : Pair SHELXL with Mercury CSD’s packing similarity tool to compare lattice parameters with CSD entries (e.g., SAKVIM, WUKNUN) .
- Stability Studies : Employ LC-MS to track oxidative degradation pathways over 6–12 months .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
